molecular formula C14H15FN4OS B2368578 (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448057-78-0

(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2368578
CAS No.: 1448057-78-0
M. Wt: 306.36
InChI Key: CHNVHAUQWULPJJ-UHFFFAOYSA-N
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Description

“(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone” is a chemical compound. It has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound or its analogues involves various chemical reactions. For instance, one study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. For instance, the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety could regain the inhibitory activity on both ENT1 and ENT2 .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing different cores, such as 1,3-oxazol(idin)e and 1,3,4-thiadiazole, starting from ethyl piperazine-1-carboxylate. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity, with two showing antiurease activity and four displaying antilipase activity, highlighting their potential in developing new therapeutic agents (Başoğlu et al., 2013).

Structural Exploration and Hirshfeld Surface Analysis

Prasad et al. (2018) conducted a study on a novel bioactive heterocycle prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic methods and X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, indicating a stable molecule with potential biological applications (Prasad et al., 2018).

Triazole Analogues of Piperazine

Nagaraj et al. (2018) synthesized a new series of novel triazole analogues of piperazine and evaluated their antibacterial activity against four human pathogenic bacteria. Compounds with certain substituents showed significant inhibition of bacterial growth, pointing to their potential as antibacterial agents (Nagaraj et al., 2018).

Synthesis of Antimigraine Drug Lomerizine

A study by Narsaiah and Kumar (2010) outlined a synthesis route for the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. This efficient synthesis process could be applied for large-scale preparation, showcasing the compound's importance in medicinal chemistry (Narsaiah & Kumar, 2010).

Antibacterial Activities of Piperazine Derivatives

Research by Wu Qi (2014) on novel piperazine derivatives demonstrated enhanced antibacterial activities against various microorganisms. The study focused on the synthesis and characterization of these compounds, providing insights into their potential use in combating bacterial infections (Wu Qi, 2014).

Mechanism of Action

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVHAUQWULPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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